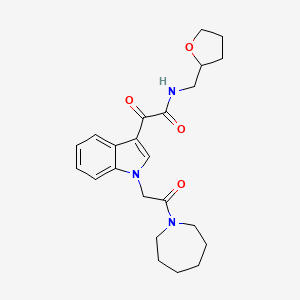

1-(2,6-dichlorobenzyl)-5-(1-pyrrolidinylcarbonyl)-2(1H)-pyridinone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

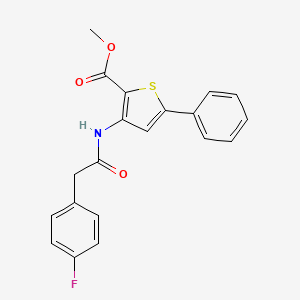

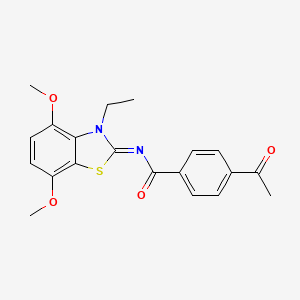

1-(2,6-Dichlorobenzyl)-5-(1-pyrrolidinylcarbonyl)-2(1H)-pyridinone (DCBP) is a synthetic compound used for a variety of scientific research applications. It is a derivative of the widely used pyridinone family of compounds, which has been widely studied for its unique properties. DCBP has been used in a variety of laboratory experiments to study its biochemical and physiological effects, as well as its mechanism of action.

Scientific Research Applications

Molecular Docking and Biological Activities

A study by Flefel et al. (2018) involved the synthesis of novel pyridine and fused pyridine derivatives, starting from a precursor that shares a structural motif with 1-(2,6-dichlorobenzyl)-5-(1-pyrrolidinylcarbonyl)-2(1H)-pyridinone. These compounds were subjected to in silico molecular docking screenings towards GlcN-6-P synthase, revealing moderate to good binding energies. Furthermore, the newly prepared products exhibited antimicrobial and antioxidant activities, indicating the potential of such derivatives in medicinal chemistry research Flefel et al., 2018.

Chemical Synthesis and Characterization

The synthesis and characterization of pyridine derivatives, including their chemical reactions and physical properties, provide insights into the potential applications of 1-(2,6-dichlorobenzyl)-5-(1-pyrrolidinylcarbonyl)-2(1H)-pyridinone. For instance, the study of pyrrole and pyrrole derivatives by Anderson and Liu (2000) discusses the extensive delocalization of electrons in pyrrole systems, their preparation methods, and the utility of various pyrrole derivatives in creating compounds with significant biological and chemical properties Anderson & Liu, 2000.

Applications in Material Science

The manipulation of chemical structures and the study of their physical properties can lead to applications in material science. For example, the control of nanomorphology in bulk heterojunction solar cells by Aïch et al. (2012) demonstrates how the adjustment of donor and acceptor domains within a material can optimize its performance for specific applications, such as in solar energy conversion Aïch et al., 2012.

Novel Ligands and Coordination Chemistry

Halcrow (2005) reviewed the synthesis and complex chemistry of derivatives of 2,6-di(pyrazol-1-yl)pyridine and related ligands, highlighting their use in creating luminescent lanthanide compounds for biological sensing and iron complexes that show unusual thermal and photochemical spin-state transitions. Such studies provide a foundation for understanding how 1-(2,6-dichlorobenzyl)-5-(1-pyrrolidinylcarbonyl)-2(1H)-pyridinone and its derivatives might be applied in coordination chemistry and sensing technologies Halcrow, 2005.

properties

IUPAC Name |

1-[(2,6-dichlorophenyl)methyl]-5-(pyrrolidine-1-carbonyl)pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16Cl2N2O2/c18-14-4-3-5-15(19)13(14)11-21-10-12(6-7-16(21)22)17(23)20-8-1-2-9-20/h3-7,10H,1-2,8-9,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXRRWUZWUBAPST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=CN(C(=O)C=C2)CC3=C(C=CC=C3Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,6-dichlorobenzyl)-5-(1-pyrrolidinylcarbonyl)-2(1H)-pyridinone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Fluoro-4-(4-{[4-(4-methylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyrimidine](/img/structure/B2596146.png)

![2-methyl-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2596148.png)

![3-(4-Ethylphenyl)-1-[(3-nitrophenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2596153.png)

![2-Phenoxy-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]acetamide](/img/structure/B2596157.png)

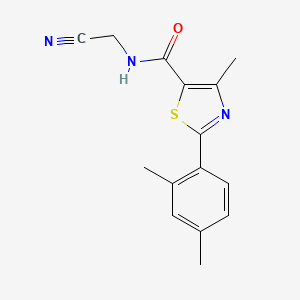

![N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-3,3-dimethylbutanamide](/img/structure/B2596160.png)